Decomposition Propensity: Thiophen-2-ylmethanesulfonyl Chloride vs. Electron-Rich Analogs
Thiophen-2-ylmethanesulfonyl chloride exhibits pronounced instability under typical synthetic conditions, a property not observed with its less electron-rich analog phenylmethanesulfonyl chloride. Attempted synthesis or isolation of the target compound frequently results in its quantitative decomposition to the corresponding 2-chloromethylthiophene [1].
| Evidence Dimension | Stability to Decomposition |
|---|---|
| Target Compound Data | Quantitative conversion to 2-chloromethylthiophene upon attempted preparation |
| Comparator Or Baseline | Phenylmethanesulfonyl chloride (2): No such decomposition reported under analogous conditions |
| Quantified Difference | Not quantifiable as a rate, but a binary qualitative outcome (decomposition vs. stability) |
| Conditions | Standard sulfonyl chloride synthesis and handling protocols |
Why This Matters
This extreme instability dictates that procurement and use must be for immediate, in-situ generation or specific, low-temperature protocols, directly impacting supply chain and synthetic planning, unlike more stable analogs.
- [1] ChemInform Abstract. (2003). A Novel Preparation of 2‐Naphthyl and 5‐Benzo[B]thienyl Methanesulfonyl Chlorides. ChemInform, 34(30). https://doi.org/10.1002/chin.200330065 View Source
